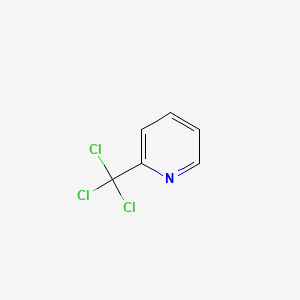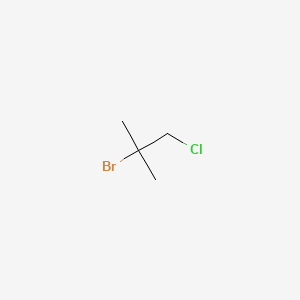
2-Bromo-1-chloro-2-methylpropane
説明
2-Bromo-1-chloro-2-methylpropane, also known as tert-butyl bromochloride, is a colorless liquid that is commonly used in organic synthesis. It is a halogenated organic compound that is widely used as an alkylating agent in the chemical industry. This compound is an important intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and polymers.
科学的研究の応用
Comprehensive Analysis of 2-Bromo-1-chloro-2-methylpropane Applications
2-Bromo-1-chloro-2-methylpropane, also known by its molecular formula
C4H8BrCl C_4H_8BrCl C4H8BrCl
, is a versatile organohalide compound used in various scientific research applications. Below is a detailed analysis of six unique applications, each presented in a separate section.Organic Synthesis - SN1 Reaction Mechanism: 2-Bromo-1-chloro-2-methylpropane is a prime example of a tertiary alkyl halide that undergoes the SN1 reaction mechanism. This compound can spontaneously dissociate to form a tert-butyl carbocation, which is a key intermediate in many organic synthesis pathways .
Study of Carbocation Stability: Due to its structure, this compound is often used in studies to understand the stability of carbocations. The tert-butyl carbocation formed from 2-Bromo-1-chloro-2-methylpropane is one of the most stable carbocations, making it an excellent subject for research .
Nucleophilic Substitution Reactions: Researchers utilize 2-Bromo-1-chloro-2-methylpropane to explore various nucleophilic substitution reactions. Its reactivity provides insights into reaction kinetics and the effects of molecular structure on reaction rates .
Halogen Exchange Reactions: This compound is also used to study halogen exchange reactions, also known as halogenation. These reactions are fundamental in the field of organic chemistry and are essential for the synthesis of various halogenated compounds .
Preparation of Alcohols: In the presence of water, 2-Bromo-1-chloro-2-methylpropane can react to form 2-methyl-2-propanol. This transformation is a common method for preparing tertiary alcohols in the laboratory .
Kinetic and Thermodynamic Studies: The compound’s unique structure allows for kinetic and thermodynamic studies, particularly in understanding the energy barriers and stability of different organic molecules during reactions .
作用機序
Target of Action
The primary target of 2-Bromo-1-chloro-2-methylpropane is the carbon atom in the molecule that is bonded to the halogen atoms (bromine and chlorine). This carbon atom is the site of nucleophilic attack during the reaction .
Mode of Action
2-Bromo-1-chloro-2-methylpropane, a tertiary halogenoalkane, reacts via an SN1 mechanism . In this mechanism, the bond between the carbon and the halogen atom breaks first, forming a carbocation intermediate . This is followed by a nucleophilic attack on the carbocation . The reaction is unimolecular, meaning it involves one molecular entity .
Biochemical Pathways
The SN1 reaction of 2-Bromo-1-chloro-2-methylpropane involves a nucleophilic substitution into a tertiary halogenoalkane . The reaction proceeds via the formation of a carbocation intermediate, which is then attacked by a nucleophile . The overall effect is the replacement of the halogen atom with the nucleophile .
Result of Action
The result of the action of 2-Bromo-1-chloro-2-methylpropane is the formation of a new compound, where the halogen atom has been replaced by a nucleophile . This can lead to the synthesis of a variety of organic compounds, depending on the specific nucleophile used .
Action Environment
The action of 2-Bromo-1-chloro-2-methylpropane can be influenced by several environmental factors. For instance, the rate of the SN1 reaction can be affected by the nature of the solvent . Polar protic solvents, which can stabilize the carbocation intermediate, tend to increase the rate of SN1 reactions . Additionally, the temperature and pressure can also affect the rate of the reaction .
特性
IUPAC Name |
2-bromo-1-chloro-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrCl/c1-4(2,5)3-6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZMNTBSGDUYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174815 | |
| Record name | 2-Bromo-1-chloro-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2074-80-8 | |
| Record name | 2-Bromo-1-chloro-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2074-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-chloro-2-methylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002074808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-chloro-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane, 2-bromo-1-chloro-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



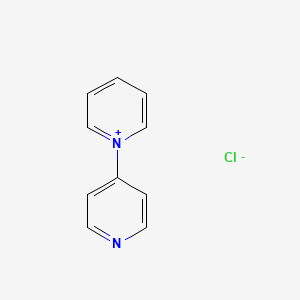


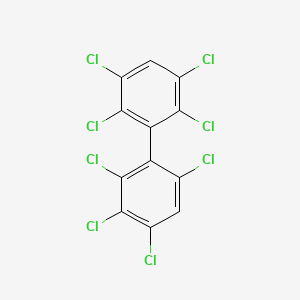
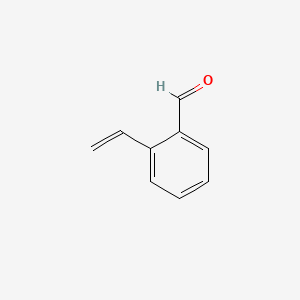
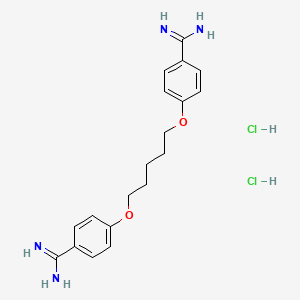
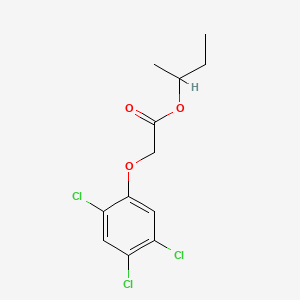

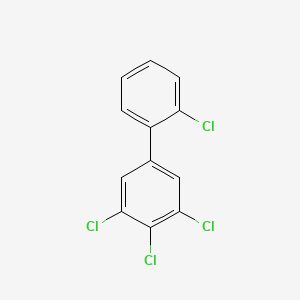
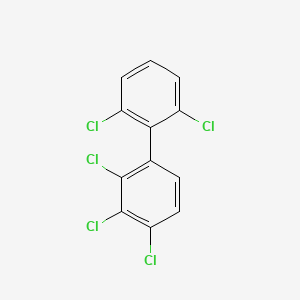
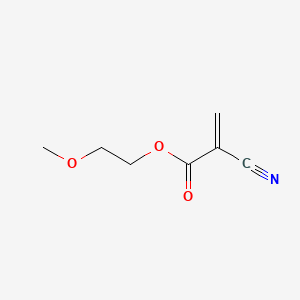
amino]phenyl]-](/img/structure/B1595035.png)
